molecular formula C15H24N4O6S2 B194130 Doripenem CAS No. 148016-81-3

Doripenem

Cat. No. B194130
M. Wt: 420.5 g/mol
InChI Key: AVAACINZEOAHHE-VFZPANTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doripenem is a synthetic broad-spectrum antibiotic with antibacterial activity against aerobic, anaerobic gram-positive and gram-negative bacteria including Pseudomonas aeruginosa . It is used to treat infections caused by bacteria, and works by killing bacteria or preventing their growth . It is indicated in the treatment of complicated intra-abdominal infections and complicated urinary tract infections, including pyelonephritis .


Synthesis Analysis

The synthesis of doripenem monohydrate can be summarized in three steps: hydrolysis, condensation, and hydrogenation steps starting from two chirally-pure materials. The final step of the synthesis consists of purification under aseptic conditions .


Molecular Structure Analysis

Doripenem’s chemical configuration has 6 asymmetrical carbon atoms (6 stereocentres) and is most commonly supplied as one pure isomer . In terms of doripenem for injection, the crystallized powdered drug can form a monohydrate when mixed with water .


Chemical Reactions Analysis

Doripenem is a member of the β-lactam class of antibiotics. It exhibits concentration-independent bactericidal activity against gram-positive bacteria; enteric and nonenteric gram-negative bacteria, including extended-spectrum β-lactamase-producing strains; and anaerobic pathogens .


Physical And Chemical Properties Analysis

Doripenem has a molecular weight of 420.50 . It appears as a crystalline powder anywhere from a white to somewhat yellowish color . It is moderately soluble in water, slightly soluble in methanol, and virtually insoluble in ethanol .

Scientific Research Applications

Efficacy in Treating Ventilator-Associated Pneumonia

Doripenem, a carbapenem antibiotic, has been investigated for its effectiveness in treating ventilator-associated pneumonia (VAP). A multicenter, randomized study compared doripenem with imipenem, showing that doripenem was noninferior to imipenem in clinical cure rates. Particularly noteworthy was its effectiveness against Pseudomonas aeruginosa, a common VAP pathogen (Chastre et al., 2008).

Affinity to Penicillin-Binding Proteins

Doripenem exhibits high affinity for specific penicillin-binding proteins (PBPs) in Pseudomonas aeruginosa and Escherichia coli. This affinity profile correlates with its broad-spectrum activity against gram-negative bacteria, including the ability to induce cell death by inhibiting key PBPs (Davies et al., 2008).

In Vivo Pharmacodynamics

Studies on doripenem's in vivo pharmacodynamics have used animal models to simulate human exposures. These studies have demonstrated effective antibacterial killing against Pseudomonas aeruginosa, with variations in efficacy based on the duration of infusion and bacterial susceptibility (Kim et al., 2008).

Activity Against Clinical Isolates

Research into doripenem's in vitro activity against clinical isolates from the United States has shown its effectiveness against a range of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter spp. This broad-spectrum activity makes doripenem a strong candidate for treating complicated infections caused by gram-negative bacteria (Pillar et al., 2008).

Comparative Activity Against Pathogens

Comparative studies have found doripenem to be a potent carbapenem with a broad spectrum of activity. It demonstrates greater activity against some non-fermentative bacillary strains compared to other carbapenems and is effective against isolates resistant to other beta-lactams (Jones et al., 2004).

Pharmacokinetic Analysis in Critically Ill Patients

A study focusing on doripenem's pharmacokinetics in critically ill patients with nosocomial pneumonia emphasized the impact of patient weight and creatinine clearance on drug pharmacokinetics. This research supports the use of extended infusions to maximize target blood concentrations (Roberts & Lipman, 2013).

Potential for Blood-Brain Barrier Penetration

Doripenem's ability to penetrate the blood-brain barrier has been investigated, highlighting its potential for treating central nervous system infections (Margetis et al., 2011).

Safety And Hazards

Doripenem is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAACINZEOAHHE-VFZPANTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046678
Record name Doripenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Doripenem is a broad-spectrum carbapenem antibiotic with activity against many gram-positive and gram-negative aerobic bacteria, as well as a variety of anaerobes. Like other beta-lactam antibiotics, doripenem's bactericidal mechanism of action is mostly due to cell death after inhibition of bacterial enzymes called penicillin-bindng proteins (PBPs), which are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall. Carbapenems mainly have high affinity for PBPs 1a, 1b, 2 and 3. Inhibition of each PBP usually results in a different inactivating mechanism. Inhibition of PBPs 1a and 1b results in fast bacterial killing through the formation of spheroplasts, inhibition of PBP 2 results in rod-shaped bacteria to become spherical, and inhibition of PBP 3 results in filamentous-shaped organisms. The PBPs preferentially bound by different carbapenems depend on the organism. In E.coli and P.aeruginosa, doripenem binds to PBP 2, which is involved in the maintenance of cell shape, as well as to PBPs 3 and 4. Doripenem has a 1-beta-methyl side chain, which allows it to be relatively resistant to dehydropeptidase, as well as a trans-alpha-1-hydroxyethyl group at position 6 which provides beta-lactamase resistance. Like other carbapenems, doripenem is different from most beta-lactams due to its stability against hydrolysis by most beta-lactamases, including penicillinases, cephalosporinases, ESBL, and Amp-C producing enterobacteriaceae.
Record name Doripenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Doripenem

CAS RN

148016-81-3
Record name Doripenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148016-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doripenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doripenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doripenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doripenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041883
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doripenem
Reactant of Route 2
Doripenem
Reactant of Route 3
Doripenem
Reactant of Route 4
Doripenem
Reactant of Route 5
Doripenem
Reactant of Route 6
Doripenem

Citations

For This Compound
17,200
Citations
DL Paterson, DD DePestel - Clinical infectious diseases, 2009 - academic.oup.com
… In vitro, doripenem lacks the propensity to cause seizures, … Currently unanswered questions regarding doripenem include … The longevity of doripenem will depend on our ability to curtail …
Number of citations: 137 academic.oup.com
DL Anderson - Drugs of Today (Barcelona, Spain: 1998), 2006 - europepmc.org
… Empiric therapy with doripenem, as with other antipseudomonal carbapenems, may be … enterococci are involved, doripenem must be used in combination. Doripenem has a broad …
Number of citations: 65 europepmc.org
SJ Keam - Drugs, 2008 - Springer
… Doripenem is indicated in Japan for use as a single agent in intra-… Doripenem is indicated in the US for the treatment of … Doripenem has a broad spectrum of in vitro activity against …
Number of citations: 105 link.springer.com
TR Fritsche, MG Stilwell, RN Jones - Clinical microbiology and infection, 2005 - Elsevier
… Using reference broth microdilution methods, doripenem was found to be highly active … Enterococcus faecium, doripenem displayed modest activity (MIC 50 4). Doripenem was among …
Number of citations: 211 www.sciencedirect.com
RN Jones, HK Huynh… - Antimicrobial agents and …, 2004 - Am Soc Microbiol
… Doripenem is a new 1-β-methyl carbapenem with specific … Published reports dating from 1994 describe doripenem as … In this report, we summarize the doripenem activities against …
Number of citations: 180 journals.asm.org
ND Greer - Baylor University Medical Center Proceedings, 2008 - Taylor & Francis
… doripenem to be similar to comparator agents. The most common adverse effects related to doripenem therapy were headache, nausea, diarrhea, rash, and phlebitis. Doripenem, like …
Number of citations: 56 www.tandfonline.com
RN Jones, HK Huynh, DJ Biedenbach… - Journal of …, 2004 - academic.oup.com
… for doripenem and broth MIC results were slightly greater when compared to agar MIC results. In pilot testing, the optimal doripenem … Conclusions: Doripenem appears to be a potent …
Number of citations: 196 academic.oup.com
J Chastre, R Wunderink, P Prokocimer, M Lee… - Critical care …, 2008 - journals.lww.com
… or following therapy in the doripenem arm compared with 64… doripenem than imipenem at higher Acute Physiology and Chronic Health Evaluation II scores and older ages. Doripenem …
Number of citations: 335 journals.lww.com
Y Ge, MA Wikler, DF Sahm… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… Preliminary reports indicate that doripenem … of doripenem against a collection of clinically relevant gram-negative and gram-positive pathogens and to compare the activity of doripenem …
Number of citations: 131 journals.asm.org
SJ Matthews, JW Lancaster - Clinical therapeutics, 2009 - Elsevier
… Objective: This article reviews available information on doripenem in the management of … Also discussed are pharmacoeconomic considerations associated with doripenem. Methods: …
Number of citations: 95 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.